

Efrapeptins: A Technical Guide to their Discovery, History, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrapeptins are a group of fungal-derived, linear peptide antibiotics belonging to the peptaibol class. First isolated from species of the fungus Tolypocladium, they have garnered significant interest due to their potent and diverse biological activities, including insecticidal, antifungal, and antitumor properties. The primary mechanism of action for these activities is the potent and specific inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism. This technical guide provides an in-depth overview of the discovery and history of efrapeptins, their physicochemical properties, and a detailed examination of their mechanism of action. Furthermore, this guide includes a compilation of quantitative biological activity data, detailed experimental protocols for their isolation and characterization, and a proposed model for their biosynthesis via non-ribosomal peptide synthetases.

Discovery and History

Efrapeptins were first identified as hydrophobic peptide antibiotics of fungal origin by the Lilly Research Laboratories, where they were initially designated as A23871 or efrastatin.[1] The producing organism was identified as Tolypocladium inflatum Gams, which was later synonymized with Tolypocladium niveum.[1][2] Subsequent research has shown that other species of Tolypocladium, such as T. geodes, also produce efrapeptins.[3] Additionally, structurally related compounds, termed neo-efrapeptins, have been isolated from the fungus



Geotrichum candidum, and a new variant, efrapeptin J, was discovered in a marine species of Tolypocladium.[4][5]

Early studies quickly established that the primary biological activity of efrapeptins was the potent inhibition of mitochondrial ATPase.[1] This discovery made them valuable tools for studying the mechanisms of oxidative phosphorylation. Over the years, further research has elucidated their insecticidal, antifungal, and, more recently, their potential as antitumor agents. [3][6][7]

Physicochemical Properties and Structure

Efrapeptins are classified as peptaibiotics, a class of peptides rich in non-proteinogenic amino acids, particularly α -aminoisobutyric acid (Aib), and often containing a C-terminal amino alcohol.[8] They are linear peptides with a molecular weight of approximately 1600 Da.[9] The peptide backbone is rich in hydrophobic amino acids and is characterized by the presence of multiple residues of Aib, L-pipecolic acid (Pip), and a single β -alanine residue.[4][9] The N-terminus is acetylated, and the C-terminus is capped with an unusual cationic heterocycle, 1,5-diazabicyclo[4.3.0]non-5-ene.[8][9]

The high content of Aib residues induces a stable helical conformation, primarily a 3(10)-helix, which is crucial for their biological activity.[4][9] This helical structure allows the peptide to span biological membranes and interact with its target, the F1Fo-ATP synthase.

Quantitative Biological Data

The biological activities of efrapeptins have been quantified against various targets. The following tables summarize the available data on their production, inhibitory, and cytotoxic effects.

Table 1: Production Yield of Efrapeptins from Tolypocladium Species



Producing Organism	Cultivation Time	Yield of Crude Efrapeptins	Reference
Tolypocladium inflatum	26 days	~50 mg/L	[1]
Tolypocladium niveum	Not Specified	2.9 mg/100 mL culture filtrate	[3]

Table 2: F1Fo-ATPase Inhibitory Activity of Efrapeptins

Efrapeptin Variant	Target Enzyme	Inhibition Metric	Value	Reference
Efrapeptin Mix	Bovine Heart Mitochondria F1Fo-ATPase	IC50	~1-2 μM	[7]
Efrapeptin	Submitochondrial Particles	Kd	~10 ⁻⁸ M	[10]

Table 3: Insecticidal and Antifungal Activity of Efrapeptins

Activity Type	Target Organism	Metric	Value	Reference
Insecticidal	Galleria mellonella (larvae)	LD50 (injection)	30 ng/larva	[6]
Insecticidal	Manduca sexta (larvae)	LD50 (injection)	47 ng/larva	[6]
Antifungal	Aspergillus ochraceus	Zone of Inhibition	Observed at 20 μ g/disc	[1]
Antifungal	Fusarium and Mucor species	Zone of Inhibition	Slight inhibition at 50 μ g/disc	[1]



Table 4: Antitumor Activity of Efrapeptins

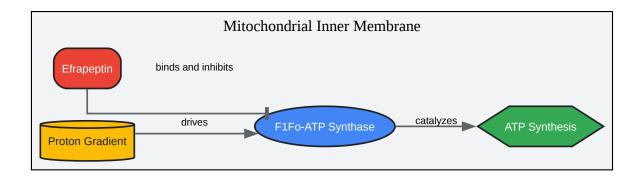
Efrapeptin Variant	Cell Line	Metric	Value	Reference
Efrapeptin B	Various cancer cell lines	IC50	6 nM - 3.4 μM	[1]
Efrapeptin C	MCF-7 (breast cancer)	Growth Inhibition	4-fold more potent than methylated analogue	[9]

Mechanism of Action Inhibition of F1Fo-ATP Synthase

The primary and most well-characterized mechanism of action of efrapeptins is the potent and specific inhibition of F1Fo-ATP synthase (also known as mitochondrial complex V). This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate (Pi), driven by the proton gradient across the inner mitochondrial membrane.

Efrapeptins bind to the F1 subunit of the enzyme, which is the catalytic portion that resides in the mitochondrial matrix.[1][9] The binding site is located in the central cavity of the F1 moiety, at the interface of the α and β subunits and in proximity to the γ subunit.[7] This binding is competitive with respect to both ADP and Pi during ATP synthesis.[10] By occupying this critical site, efrapeptins lock the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP synthesis and hydrolysis.



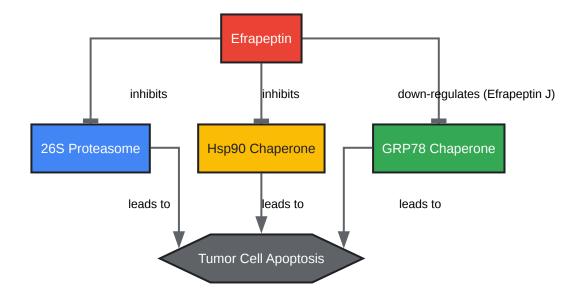


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Figure 1. Mechanism of F1Fo-ATP Synthase Inhibition by Efrapeptin.

Antitumor Mechanisms

In addition to their effects on ATP synthesis, efrapeptins have demonstrated antitumor activity through other mechanisms.[6] They have been shown to inhibit the chymotrypsin-like and caspase-like activities of the 26S proteasome and to suppress the chaperone function of Hsp90.[6] The latter is achieved by dissociating the complex of Hsp90 with its co-chaperone, F1Fo-ATPase.[6] More recently, efrapeptin J has been identified as a down-regulator of the molecular chaperone GRP78, which is involved in cancer cell survival under endoplasmic reticulum stress.[5]





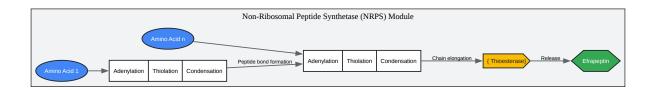
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Figure 2. Antitumor Mechanisms of Efrapeptins.

Biosynthesis

Efrapeptins are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] The genome of Tolypocladium inflatum has been sequenced and is known to contain 19 NRPS gene clusters.[3][6][12] While the specific gene cluster responsible for efrapeptin biosynthesis has not been definitively characterized, it is understood to be one of these NRPS clusters.[11]

NRPSs assemble peptides in a stepwise manner, with each module responsible for the incorporation of a specific amino acid. A typical NRPS module consists of an adenylation (A) domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the growing peptide chain, and a condensation (C) domain, which catalyzes peptide bond formation. The final module typically contains a thioesterase (TE) domain that releases the completed peptide.



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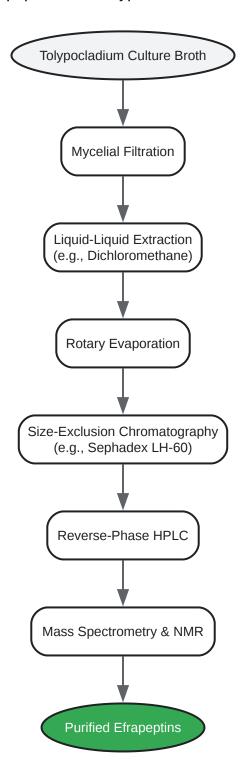
Figure 3. Generalized Workflow of Efrapeptin Biosynthesis by NRPS.

Directed biosynthesis studies have shown that the relative abundance of different efrapeptin analogues can be influenced by supplementing the culture medium with specific amino acids. [13] For example, the addition of alanine increases the production of **efrapeptin F**, while the addition of glycine favors the production of efrapeptin D.[13]



Experimental Protocols Isolation and Purification of Efrapeptins

The following protocol is a synthesized methodology based on published procedures for the isolation and purification of efrapeptins from Tolypocladium cultures.[14][15]





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Figure 4. Workflow for the Isolation and Purification of Efrapeptins.

1. Fungal Culture and Extraction:

- Cultivate Tolypocladium sp. in a suitable liquid medium (e.g., potato dextrose broth) with shaking for 14-28 days at 25°C.
- Separate the mycelia from the culture broth by filtration.
- Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a nonpolar organic solvent, such as dichloromethane or ethyl acetate.
- Collect the organic phase and concentrate it to dryness under reduced pressure using a rotary evaporator.

2. Chromatographic Purification:

- Size-Exclusion Chromatography:
- Dissolve the crude extract in a minimal volume of methanol.
- Apply the dissolved extract to a Sephadex LH-60 column equilibrated with methanol.
- Elute the column with methanol and collect fractions.
- Assay the fractions for ATPase inhibitory activity to identify the efrapeptin-containing fractions.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the active fractions from the size-exclusion chromatography and concentrate them.
- Dissolve the concentrated sample in the mobile phase.
- Inject the sample onto a C18 reverse-phase HPLC column.
- Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the peaks corresponding to the different efrapeptin analogues.

3. Structural Verification:

• Confirm the identity and purity of the isolated efrapeptins using mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

F1Fo-ATPase Inhibition Assay



This protocol describes a spectrophotometric assay to measure the inhibitory activity of efrapeptins on F1Fo-ATPase.[7][16]

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2.
- Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (1 mM), NADH (0.2 mM), pyruvate kinase (5 units/mL), and lactate dehydrogenase (7 units/mL).
- Substrate: 5 mM ATP solution.
- Enzyme: Isolated mitochondrial F1-ATPase or submitochondrial particles.
- Inhibitor: Efrapeptin solution of known concentration.

2. Assay Procedure:

- In a cuvette, combine the enzyme-coupling mix and the enzyme preparation.
- Add the efrapeptin solution at various concentrations and incubate for 5-10 minutes at 37°C to allow for binding.
- Initiate the reaction by adding the ATP solution.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Calculate the rate of ATP hydrolysis from the change in absorbance over time.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the efrapeptin concentration.

Conclusion and Future Perspectives

Efrapeptins represent a fascinating class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their potent inhibition of the ubiquitous and essential F1Fo-ATP synthase makes them valuable tools for biochemical research and provides a basis for their insecticidal and antifungal properties. The discovery of their antitumor activities, mediated through multiple pathways, has opened new avenues for therapeutic development.

Future research should focus on several key areas. The definitive identification and characterization of the efrapeptin biosynthetic gene cluster in Tolypocladium species would enable the use of synthetic biology approaches to generate novel analogues with improved therapeutic properties. Further investigation into the structure-activity relationships of different efrapeptin variants could lead to the design of more potent and selective inhibitors. Finally, a



more comprehensive understanding of their in vivo efficacy and safety profiles is necessary to fully realize their potential as therapeutic agents.

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